![molecular formula C24H23N3O3 B2853420 3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide CAS No. 314076-10-3](/img/structure/B2853420.png)

3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

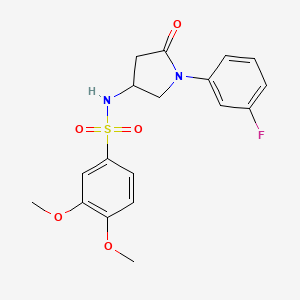

The compound appears to contain a carbazole unit, which is a tricyclic molecule that consists of two benzene rings fused on either side of a pyrrole ring . Carbazoles are a class of compounds that have been widely studied due to their interesting photophysical properties and their use in organic electronics .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the Spectral Database for Organic Compounds (SDBS) provides spectral data for a similar compound, 3-(9H-carbazol-9-yl)phenylboronic acid .Chemical Reactions Analysis

Carbazole derivatives can undergo various chemical reactions. For instance, they can be used as hosts in organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For a similar compound, 3-(9H-carbazol-9-yl)phenylboronic acid, it is reported to be a solid at 20°C .Applications De Recherche Scientifique

Neurodegenerative Disease Treatment

Schiff bases, including carbazole derivatives, have been synthesized and evaluated for their potential in treating neurodegenerative disorders such as Alzheimer's disease. These compounds exhibit drug-like features, suggesting their applicability as neuropsychiatric drugs. The use of bioinformatics tools in these studies has helped predict their binding to therapeutic targets, indicating their potential in neurodegenerative disorder treatments (Avram et al., 2021).

Anticancer and Antioxidant Activities

Carbazole derivatives have shown significant antioxidant and anticancer activities. Novel derivatives have been synthesized, exhibiting higher antioxidant activity than known antioxidants like ascorbic acid. Their anticancer activity has been tested against various cancer cell lines, indicating these compounds' potential as therapeutic agents in cancer treatment (Tumosienė et al., 2020).

Antimicrobial and Anti-biofilm Properties

The integration of carbazole and 1,3,4-oxadiazole pharmacophores has led to the development of novel compounds with significant antimicrobial activity. Some derivatives have shown exceptional activity against E. coli and C. albicans, with notable anti-biofilm activity, especially against P. aeruginosa biofilms (Bordei Telehoiu et al., 2020).

Fluorescence Quenching and Optical Properties

The study of carbazole derivatives has extended to their optical properties and interaction with colloidal silver nanoparticles. These compounds exhibit solvatochromic properties and potential as probes for critical micelle concentration determination. Their interaction with silver nanoparticles has been explored, highlighting their potential in advanced material science applications (Asiri et al., 2017).

Drug Design and Synthesis

Carbazole derivatives have been designed and synthesized, displaying promising anti-inflammatory and analgesic activities. These compounds, through systematic synthesis and evaluation, have shown significant potential as analgesic compounds, underscoring the carbazole scaffold's utility in drug discovery (Kerzare et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds with acarbazole structure have been used in the development of organic light-emitting diodes (OLEDs) . These compounds often act as hosts in the emissive layer of the OLED .

Mode of Action

The compound likely interacts with its targets through electronic processes . In the context of OLEDs, the carbazole structure contributes to a wide triplet band gap, high carrier mobility, and ambipolar transport property . The compound’s interaction with its targets can result in changes in these properties, affecting the performance of the device .

Biochemical Pathways

In oleds, the compound could influence theelectron transport and light emission processes .

Pharmacokinetics

In the context of oleds, the compound’sthermal and conformational stability and carrier capacity are crucial for its function .

Result of Action

The compound’s action results in high efficiency in OLEDs. This is partly attributed to the use of the compound as a molecular host, which possesses good physical properties . The compound also contributes to higher emission efficiency in the film state .

Action Environment

The environment can significantly influence the compound’s action, efficacy, and stability. For instance, the solution-process used in fabricating OLEDs can affect the molecular distribution of the host and guest in the emissive layer . Additionally, the introduction of a microlens on the glass substrate can enhance the light outcoupling, further increasing the device efficiency .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-carbazol-9-yl-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3/c1-2-30-23-15-17(11-12-22(23)28)16-25-26-24(29)13-14-27-20-9-5-3-7-18(20)19-8-4-6-10-21(19)27/h3-12,15-16,28H,2,13-14H2,1H3,(H,26,29)/b25-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPKBHZPECRYJE-PCLIKHOPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2853339.png)

amino}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2853340.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2853341.png)

![N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-(7-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2853356.png)